molecular formula C23H24ClN3O2 B11371028 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 931374-32-2

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11371028
CAS No.: 931374-32-2
M. Wt: 409.9 g/mol
InChI Key: SEKKHDJHVZNYGG-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features an indole moiety, a pyrrolidine ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: Chlorination of the indole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the indole moiety with the pyrrolidine ring and the carboxamide group using reagents such as coupling agents (e.g., EDCI, DCC) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biology: It is used in studies related to cell signaling pathways and molecular mechanisms of diseases.

    Industry: The compound may be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The indole moiety is known to bind to various receptors, modulating their activity and influencing cellular signaling pathways. The carboxamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
  • 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the chloro group on the indole ring, which can influence its biological activity and chemical reactivity

Properties

CAS No.

931374-32-2

Molecular Formula

C23H24ClN3O2

Molecular Weight

409.9 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-(2,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H24ClN3O2/c1-14-3-5-20(15(2)9-14)26-23(29)17-10-22(28)27(13-17)8-7-16-12-25-21-6-4-18(24)11-19(16)21/h3-6,9,11-12,17,25H,7-8,10,13H2,1-2H3,(H,26,29)

InChI Key

SEKKHDJHVZNYGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl)C

Origin of Product

United States

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